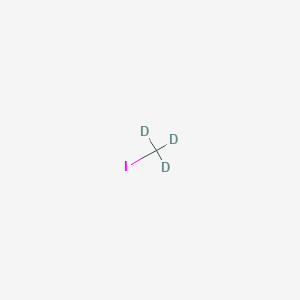

Iodomethane-d3

Vue d'ensemble

Description

Its chemical formula is CD3I, and it has a molecular weight of 144.9575 g/mol . This compound is often used in scientific research due to its unique properties, including its isotopic labeling which makes it useful in various analytical techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Iodomethane-d3 can be synthesized through the reaction of deuterated methanol (CD3OH) with iodine in the presence of red phosphorus. The reaction proceeds as follows: [ 3 \text{CD}_3\text{OH} + \text{PI}_3 \rightarrow 3 \text{CD}_3\text{I} + \text{H}_3\text{PO}_3 ] This reaction is typically carried out under controlled conditions to ensure the complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, iodo(2H3)methane is produced using similar methods but with optimized conditions to maximize yield and purity. The use of transition metal catalysts and ligands can enhance the efficiency of the reaction, allowing for large-scale production .

Analyse Des Réactions Chimiques

Key Reaction Pathways:

-

Acid-Catalyzed Halogenation

-

Phosphorus Triiodide Method

Alkylation Reactions

As a methylating agent, CD₃I participates in nucleophilic substitution (Sₙ2) and Grignard reactions , enabling deuterium-labeled methyl group transfer.

Table 2: Representative Alkylation Reactions

Mechanistic Insights:

-

Kinetic Isotope Effect (KIE): The C–D bond in CD₃I slightly slows Sₙ2 reaction rates compared to CH₃I, aiding mechanistic discrimination in isotopic labeling experiments .

-

Steric Effects: The deuterated methyl group exhibits negligible steric differences, ensuring reaction compatibility with non-deuterated analogs .

Role in Reaction Mechanism Elucidation

CD₃I is pivotal in isotopic tracing and NMR spectroscopy to resolve reaction pathways:

Case Study: Methyl Transfer in Enzymatic Systems

-

CD₃I was used to track methyl group migration in methyltransferase enzymes, confirming the retention of deuterium in the product via -NMR .

-

Observed deuterium isotope shifts (0.1–0.3 ppm in -NMR) simplified spectral analysis .

Stability and Reactivity Considerations

-

Hygroscopicity: CD₃I requires anhydrous storage to prevent hydrolysis to CD₃OH .

-

Thermal Decomposition: Degrades above 200°C, releasing deuterated methane (CD₃H) and iodine vapors .

This compound’s unique properties make it indispensable in isotopic labeling, reaction mechanism studies, and pharmaceutical development. Its synthesis and applications are well-documented, with ongoing research expanding its utility in environmental and forensic sciences .

Applications De Recherche Scientifique

Labeling Reagent in Metabolic Studies

Iodomethane-d3 serves as an effective deuterium labeling reagent in metabolic pathway studies. The presence of deuterium allows for enhanced detection and identification of labeled compounds using techniques such as mass spectrometry. This application is crucial for analyzing metabolic pathways and reaction mechanisms.

Case Study: Metabolic Pathway Analysis

In a study investigating the metabolism of pharmaceuticals, this compound was used to label drug molecules. The labeled compounds facilitated the tracking of drug distribution and metabolism in biological systems, providing insights into pharmacokinetics and drug interactions.

NMR Spectroscopy Reference Material

Due to its distinct NMR signal, this compound is frequently employed as a reference standard in deuterium NMR spectroscopy. It aids in correcting solvent signals and analyzing the spectra of other compounds.

Data Table: NMR Characteristics

| Property | Value |

|---|---|

| Chemical Shift | 3.0 ppm (relative to TMS) |

| Isotopic Enrichment | ≥ 99.5% |

| Appearance | Colorless liquid |

Organic Synthesis Reagent

This compound is utilized as a reagent in organic synthesis, particularly for generating deuterium-labeled compounds. These labeled compounds are essential for studying reaction mechanisms and material transformations.

Applications in Synthesis

- Deuterium Exchange: Used to introduce deuterium into organic molecules.

- Intermediate Formation: Acts as an intermediate in various organic reactions to enhance selectivity.

Environmental Research Tracer

In environmental studies, this compound functions as a tracer to investigate the behavior and distribution of chemicals in different compartments of the environment.

Case Study: Soil Fumigation

This compound was applied in soil fumigation studies to assess its efficacy against soil-borne pathogens while tracking its degradation and movement within soil matrices.

Nuclear Research Applications

The isotopic properties of this compound make it valuable in nuclear physics research, particularly in studying nuclear reaction rates and cross-sections.

Research Findings

Research utilizing this compound has provided insights into spontaneous fission processes and other nuclear phenomena due to its ability to act as a tracer for deuteron-induced reactions.

Pharmaceutical Development

This compound plays a significant role in the synthesis of labeled drug molecules for pharmacokinetic studies, allowing researchers to track drug metabolism and efficacy.

Data Table: Pharmaceutical Applications

| Application | Description |

|---|---|

| Drug Interaction Studies | Tracks how drugs interact within biological systems |

| Pharmacokinetics | Analyzes absorption, distribution, metabolism, and excretion (ADME) |

Forensic Science Applications

In forensic science, this compound can be used to trace substances by analyzing their isotopic signatures, aiding in criminal investigations and substance identification.

Mécanisme D'action

The mechanism by which iodo(2H3)methane exerts its effects is primarily through its ability to act as a methylating agent. It transfers a deuterated methyl group (CD3) to various substrates, facilitating the study of reaction mechanisms and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparaison Avec Des Composés Similaires

Similar Compounds

Iodomethane (CH3I): The non-deuterated form of iodo(2H3)methane, commonly used in organic synthesis.

Diiodomethane (CH2I2): Another halomethane compound with two iodine atoms.

Iodoform (CHI3): A triiodomethane compound used in antiseptics and disinfectants.

Uniqueness

Iodomethane-d3 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies and analytical techniques. This isotopic substitution provides insights into reaction mechanisms and kinetic isotope effects that are not possible with non-deuterated compounds .

Activité Biologique

Iodomethane-d3, also known as deuterated methyl iodide, is a stable isotopic variant of iodomethane (CH₃I) where three hydrogen atoms are replaced by deuterium (D), resulting in the chemical formula CD₃I. This compound has garnered attention in chemical and biological research due to its unique properties and potential applications in various fields, including pharmacology, toxicology, and environmental science.

This compound is a colorless liquid that is denser than water and exhibits significant volatility. Its synthesis typically involves the reaction of deuterated methyl halides with suitable nucleophiles. The use of deuterium in the compound allows for tracing studies in biological systems, facilitating the understanding of metabolic pathways and mechanisms of action.

This compound primarily acts as a methylating agent, which can modify biomolecules such as DNA, RNA, and proteins. This methylation can influence gene expression and protein function, leading to various biological effects. The compound's ability to introduce a methyl group into biological substrates makes it valuable for studying methylation processes in cellular systems.

Toxicological Studies

Research indicates that iodomethane can exhibit cytotoxic effects at certain concentrations. A study highlighted that exposure to iodomethane led to mutagenic effects in mammalian cells, specifically noting positive results for mutagenicity in Chinese hamster ovary cells at the hprt locus and in mouse lymphoma cells at the tk locus . Furthermore, developmental toxicity studies have shown adverse effects in animal models, including increased post-implantation loss in rabbits exposed to iodomethane vapor .

Case Studies

- Toxicity Assessment : A study conducted on rats exposed to iodomethane revealed significant neurotoxic effects, including decreased motor activity and clonic convulsions at high concentrations . The systemic NOAEL (No Observed Adverse Effect Level) was identified at 27 ppm based on functional observational battery findings.

- Environmental Impact : Iodomethane is used as a soil fumigant in agriculture. Its application has raised concerns regarding its environmental persistence and potential health effects on humans and wildlife. A physiologically based pharmacokinetic (PBPK) model was developed to assess human health risks associated with iodomethane exposure, indicating that humans may be less sensitive to certain developmental toxicities compared to animal models .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of related compounds, exploring how modifications can alter biological activity. For instance, derivatives of vitamin D3 have been synthesized and evaluated for their binding affinity to vitamin D receptors (VDR), providing insights into how structural changes can impact biological functions . While these studies do not directly involve this compound, they underscore the importance of chemical structure in determining biological activity.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

trideuterio(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQOMBQAUSQDDS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235599 | |

| Record name | Iodo(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.957 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-50-9 | |

| Record name | Methyl-d3 iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodo(2H3)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodo(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodo(2H3)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Iodomethane-d3 serves as a powerful reagent for introducing a deuterium-labeled methyl group into target molecules. This labeling is particularly useful in studies involving mass spectrometry, allowing for the differentiation and tracking of specific compounds within complex mixtures [].

A: Researchers utilized this compound to selectively label sulfur-containing compounds within a heavy crude oil sample []. By employing this compound alongside high-resolution mass spectrometry, they successfully identified and characterized the sulfur-containing components, offering insights into the composition of complex mixtures.

A: Deuterium labeling introduces a mass shift detectable by mass spectrometry techniques. This shift allows researchers to distinguish between naturally occurring molecules and those specifically labeled with this compound, enabling the tracking of reactions and identification of specific compounds within complex mixtures [, ].

A: this compound played a crucial role in synthesizing deuterium-labeled versions of pharmaceutical compounds. For instance, it was used to create deuterated theobromine, a compound relevant to doping control analysis in equine sports []. This labeled theobromine served as an internal standard for accurate quantification of the drug in urine samples.

A: Researchers developed a one-step synthesis of vanillin-d3 utilizing this compound and 3,4-dihydroxybenzaldehyde under strongly basic conditions []. This straightforward method showcases the versatility of this compound in incorporating deuterium into various molecules.

A: Beyond theobromine, this compound has been instrumental in synthesizing other deuterated pharmaceuticals. For example, it played a key role in creating a labeled version of LY195115, an orally effective cardiotonic drug []. These labeled compounds are valuable tools in drug metabolism and pharmacokinetic studies.

ANone: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing this compound. While the research papers provided don't include specific spectral data, NMR analysis would confirm the deuterium incorporation and purity of the compound.

ANone: this compound, as an alkylating agent, typically reacts with nucleophilic sites in target molecules. This reaction often involves the transfer of the methyl group (CD3) to the electron-rich site of the target molecule, forming a new carbon-carbon or carbon-heteroatom bond.

ANone: The downstream effects of this compound depend heavily on the specific target molecule and the context of its application.

- In analytical chemistry, the introduction of the deuterium-labeled methyl group allows for the tracking and identification of the modified molecule within a complex mixture, as seen in the crude oil analysis [].

- In pharmaceutical research, the incorporation of deuterium can alter the metabolic pathway or pharmacokinetic properties of the drug, as seen with the synthesis of deuterated theobromine and LY195115 [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.